molecular formula CH5AsNaO3 B135196 Sodium methylarsonate CAS No. 144-21-8

Sodium methylarsonate

Cat. No.: B135196
CAS No.: 144-21-8
M. Wt: 162.960 g/mol
InChI Key: SIZGZEGQPAOWBL-UHFFFAOYSA-N
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Description

Disodium Methylarsonate (DSMA) is an organoarsenic compound with the formula CH₃AsO₃Na₂. It presents as a white, water-soluble crystalline solid and is the disodium salt of methylarsonic acid . This compound is classified as a pentavalent organoarsenical and is commonly investigated in agricultural science as a selective, post-emergence herbicide for the control of invasive grasses like crabgrass . Its mechanism of action in plants is distinct from plant hormones. Research indicates it acts by inhibiting key enzyme systems, leading to a gradual cessation of growth, chlorosis, yellowing, and eventual plant death through dehydration . Beyond agrochemical research, DSMA has applications in materials science, where it serves as a precursor for arsenic doping agents in semiconductor manufacturing, contributing to the development of electronic components with specific electrical properties . From a toxicological perspective, DSMA requires careful handling. Arsenic compounds are known risks to human health and the environment, and all research must be conducted in accordance with relevant safety regulations . In biological and environmental systems, DSMA can undergo metabolic processes, and its environmental persistence is an active area of study . This product is strictly for research purposes in a controlled laboratory setting and is not intended for diagnostic, therapeutic, or any personal use.

Properties

Key on ui mechanism of action

ARSONIC ACID HERBICIDES ARE NOT GROWTH REGULATORS IN SENSE OF PLANT HORMONES. THEY ... ACT THROUGH ENZYME SYSTEMS TO INHIBIT GROWTH. THEY KILL ... SLOWLY; FIRST SYMPTOMS ARE ... CHLOROSIS, CESSATION OF GROWTH, & GRADUAL YELLOWING, THEN BROWNING FOLLOWED BY DEHYDRATION & DEATH. /ORGANOARSENICAL HERBICIDES/

CAS No.

144-21-8

Molecular Formula

CH5AsNaO3

Molecular Weight

162.960 g/mol

IUPAC Name

sodium methylarsonic acid

InChI

InChI=1S/CH5AsO3.Na/c1-2(3,4)5;/h1H3,(H2,3,4,5);

InChI Key

SIZGZEGQPAOWBL-UHFFFAOYSA-N

Canonical SMILES

C[As](=O)(O)O.[Na]

Color/Form

Hydrated crystals containing 5H2O or 6H2O
Monoclinic spear-shaped plates from absolute alcohol
White crystalline solid

density

1.04 g/ml

melting_point

355 °C
Melting point 132-139 °C /Disodium methanearsonate hexahydrate/

Other CAS No.

144-21-8
2163-80-6

physical_description

Colorless hygroscopic solid;  [Hawley]

Pictograms

Acute Toxic; Environmental Hazard

Related CAS

124-58-3 (Parent)

shelf_life

DECOMPOSED BY STRONG OXIDIZING & REDUCING AGENTS.
/Decomposes/ slowly at elevated temperatures. Stable to hydrolysis.

solubility

Soluble in methanol;  practically insoluble in most organic solvents
Soluble in water (300 g/l at 25 °C)
In water, 4.32X10+5 mg/l @ 25 °C

Synonyms

disodium methanearsonate
methanearsonic acid
methylarsonate
methylarsonic acid
methylarsonous acid
monomethylarsonic acid
monomethylarsonic acid, ammonium, iron (3+) salt
monomethylarsonic acid, calcium salt (2:1)
monomethylarsonic acid, dimercury (1+) salt
monomethylarsonic acid, dipotassium salt
monomethylarsonic acid, disodium salt
monomethylarsonic acid, iron (2+) salt (3:2)
monomethylarsonic acid, iron salt
monomethylarsonic acid, monoammonium salt
monomethylarsonic acid, monocalcium salt
monomethylarsonic acid, monosodium salt
monomethylarsonic acid, zinc salt
monosodium methanearsonate
MSMA
sodium methanearsonate

vapor_pressure

0.0000001 [mmHg]
10-7 mm Hg @ 25 °C

Origin of Product

United States

Preparation Methods

Alkaline Condensation Method

The alkaline condensation method, as described in recent patent literature, involves the reaction of arsenic trioxide with sodium hydroxide to generate sodium arsenite. This intermediate is subsequently methylated using dimethyl sulfate under controlled conditions.

Key Steps:

  • Sodium Arsenite Formation:
    Arsenic trioxide reacts with sodium hydroxide in aqueous medium at elevated temperatures (80–85°C) to form sodium arsenite:

    As2O3+6NaOH2Na3AsO3+3H2O\text{As}_2\text{O}_3 + 6\text{NaOH} \rightarrow 2\text{Na}_3\text{AsO}_3 + 3\text{H}_2\text{O}

    The reaction requires a sodium hydroxide concentration of 40–50% and proceeds via a 2-hour reflux.

  • Methylation with Dimethyl Sulfate:
    Sodium arsenite is cooled to 45–50°C, and dimethyl sulfate is added dropwise in the presence of potassium carbonate (K₂CO₃) and a phase transfer catalyst (e.g., polyethylene glycol or tetrabutylammonium bromide). The alkylation reaction proceeds for 4–5 hours, yielding disodium methylarsonate:

    Na3AsO3+(CH3O)2SO2CH3AsO3Na2+Byproducts\text{Na}_3\text{AsO}_3 + (\text{CH}_3\text{O})_2\text{SO}_2 \rightarrow \text{CH}_3\text{AsO}_3\text{Na}_2 + \text{Byproducts}

Critical Parameters:

ParameterOptimal Range
Reaction Temperature80–85°C (Step 1); 45–50°C (Step 2)
Catalyst Concentration3–5% K₂CO₃; 1% phase transfer catalyst
Molar Ratio (As₂O₃:NaOH:(CH₃O)₂SO₂)1:6.6–8.4:1.1–1.3

Catalytic Phase Transfer Method

Phase transfer catalysts (PTCs) enhance the reaction efficiency by facilitating the interaction between aqueous sodium arsenite and organic dimethyl sulfate. Polyethylene glycol (PEG) and tetrabutylammonium bromide (TBAB) are commonly employed, reducing reaction time and improving yield.

Mechanistic Insight:
PTCs stabilize the transition state by transferring the arsenite ion into the organic phase, where it reacts with dimethyl sulfate. This minimizes side reactions and increases product purity.

Reaction Optimization and Parameters

Temperature and Time Dependence

The synthesis is highly sensitive to temperature. Excessive heat during methylation (>50°C) promotes hydrolysis of dimethyl sulfate, while temperatures below 45°C result in incomplete reactions. A 4-hour reaction duration at 45–50°C ensures >90% conversion.

Reagent Purity and Stoichiometry

High-purity reagents are critical:

  • Arsenic trioxide: ≥99%

  • Dimethyl sulfate: ≥98%
    Deviations from the molar ratio of 1:6.6–8.4:1.1–1.3 (As₂O₃:NaOH:(CH₃O)₂SO₂) lead to reduced yields or byproduct formation.

Industrial-Scale Production Considerations

Scalability and Cost

The described method is scalable due to its simplicity and use of low-cost catalysts. A typical batch process yields 85–90% product, with a production cost dominated by dimethyl sulfate and arsenic trioxide.

Waste Management

Arsenic-containing byproducts require specialized disposal. Neutralization with ferric chloride (FeCl₃) precipitates arsenic as ferric arsenate, which is stabilized for landfill disposal.

Chemical Reactions Analysis

Oxidation Reactions

DSMA undergoes oxidation under specific conditions to form higher oxidation state arsenic compounds.

Key Reactions:

  • Conversion to Arsenate (As(V)):
    DSMA reacts with hydrogen peroxide (H₂O₂) in aqueous solutions:
    CH3AsO3Na2+H2O2CH3AsO4Na2+H2O\text{CH}_3\text{AsO}_3\text{Na}_2+\text{H}_2\text{O}_2\rightarrow \text{CH}_3\text{AsO}_4\text{Na}_2+\text{H}_2\text{O}
    This reaction proceeds at pH 7–9 and 25°C, producing methylarsonic acid derivatives .

Conditions and Reagents:

ReagentpHTemperatureMajor Product
H₂O₂7–925°CMethylarsonic acid
Ozone (O₃)<740°CArsenate (AsO₄³⁻)

Reduction Reactions

Reductive pathways convert DSMA to arsenite (As(III)) or other reduced arsenic species.

Key Reactions:

  • Formation of Methylarsonous Acid (MMA(III)):
    DSMA reacts with sodium borohydride (NaBH₄) in acidic media:
    CH3AsO3Na2+NaBH4+HClCH3AsH2O2+NaCl+H2O\text{CH}_3\text{AsO}_3\text{Na}_2+\text{NaBH}_4+\text{HCl}\rightarrow \text{CH}_3\text{AsH}_2\text{O}_2+\text{NaCl}+\text{H}_2\text{O}
    This reduction occurs rapidly at pH 2–4, forming toxic methylarsonous intermediates .

Reduction Pathways:

Reducing AgentMediumProductToxicity Profile
NaBH₄HClMMA(III)High (Carcinogenic)
GlutathioneNeutralDMA(III)Moderate

Substitution Reactions

DSMA participates in ligand substitution, particularly at the arsenic center.

Notable Examples:

  • Sulfur Substitution:
    Reaction with thiols (e.g., glutathione) replaces oxygen ligands:
    CH3AsO3Na2+2GSHCH3As SG 2+Na2SO4\text{CH}_3\text{AsO}_3\text{Na}_2+2\text{GSH}\rightarrow \text{CH}_3\text{As SG }_2+\text{Na}_2\text{SO}_4
    This pathway is critical in biological detoxification mechanisms .

Substitution Kinetics:

LigandRate Constant (k, M⁻¹s⁻¹)Biological Relevance
Glutathione2.5 × 10³Detoxification in mammals
Cysteine1.8 × 10³Microbial resistance

Hydrolysis and Stability

DSMA hydrolyzes in aqueous environments, influenced by pH and temperature:

Hydrolysis Products:

pH RangeDominant SpeciesReaction Pathway
<3Methylarsonic acid (CH₃AsO₃H)Acid-catalyzed dissociation
7–9DSMA (stable)
>10Arsenate (AsO₄³⁻)Base-induced decomposition

Stability studies show DSMA degrades by 15% after 30 days at pH 5, but remains stable at neutral pH .

Scientific Research Applications

Agricultural Use

  • Herbicide : DSMA is utilized as a contact herbicide to manage weeds in cotton fields. Its selective herbicidal properties were first discovered in 1949, leading to its widespread adoption in the 1950s . It functions by disrupting metabolic pathways critical for plant growth, specifically targeting ATP production processes.

Biochemical Research

  • Arsenic Metabolism Studies : DSMA serves as a valuable reagent in studies investigating arsenic metabolism and toxicity. It helps researchers understand how organisms detoxify arsenic and the biochemical pathways involved in arsenic biotransformation .
  • Toxicological Assessments : The compound has been studied for its potential health impacts, including long-term exposure effects related to cancer risk. Research indicates that while DSMA is less toxic than inorganic arsenic forms, it can still contribute to arsenic accumulation in the environment, raising concerns about its use .

Environmental Impact Studies

  • Soil and Water Contamination : DSMA's application can lead to environmental concerns due to its potential degradation into more toxic inorganic arsenic species. Studies have shown that it can contaminate soil and water systems, necessitating assessments of its environmental fate and the risks associated with its use in agriculture .

Case Studies and Research Findings

  • Cotton Production Studies : Research conducted on the effectiveness of DSMA as a defoliant before harvest has shown significant reductions in weed populations without substantial crop damage .
  • Environmental Risk Assessments : Various studies have evaluated the long-term effects of DSMA application on soil health and groundwater contamination, highlighting the need for careful management practices to mitigate risks associated with arsenic leaching into water sources .
  • Toxicological Evaluations : Investigations into human exposure scenarios have revealed that while acute exposure risks are low under recommended application rates, chronic exposure could pose health risks due to arsenic accumulation .

Mechanism of Action

The mechanism of action of disodium methylarsonate involves its interaction with cellular components. It primarily targets enzymes involved in cellular respiration and energy production. By inhibiting these enzymes, it disrupts cellular metabolism and leads to cell death. This mechanism is particularly effective in controlling the growth of plants and microorganisms .

Comparison with Similar Compounds

Key Properties:

  • Molecular Weight : 183.93 g/mol (anhydrous) .
  • Solubility : Highly soluble in water, facilitating its application in liquid herbicides .
  • Stability : Resistant to degradation in sunlight and air, though prolonged exposure may lead to darkening .
  • Environmental Persistence : DSMA can accumulate in sediments and influence pH-dependent arsenic mobility, affecting bioavailability .

Comparison with Similar Organoarsenical Compounds

Organoarsenicals include both methylated species (e.g., MMA, DMA, TMAO) and inorganic arsenic forms (arsenate, arsenite). Below is a detailed comparison of DSMA with structurally and functionally related compounds:

Chemical and Structural Differences

Compound Chemical Formula Arsenic Oxidation State Key Structural Features
DSMA CH₃AsO₃Na₂ +5 (organic As⁵⁺) Methyl group bonded to arsenic; disodium salt
Monosodium Methylarsonate (MSMA) CH₃AsO₃NaH₂O +5 (organic As⁵⁺) Monosodium salt; similar herbicidal use
Dimethylarsinic Acid (DMA, Cacodylic Acid) (CH₃)₂AsO₂H +5 (organic As⁵⁺) Two methyl groups; used as herbicide/defoliant
Monomethylarsonic Acid (MMA) CH₃AsO₃H₂ +5 (organic As⁵⁺) Parent acid of DSMA; less stable in solution
Arsenate (As⁵⁺) AsO₄³⁻ +5 (inorganic As⁵⁺) Inorganic oxyanion; high environmental toxicity

Toxicity Profile

The toxicity of arsenic compounds follows this general order: Arsine > Inorganic As³⁺ > Organic As³⁺ > Inorganic As⁵⁺ > Organic As⁵⁺ > Arsenium Compounds **.

  • DSMA: As an organic As⁵⁺ compound, DSMA is significantly less toxic than inorganic arsenite (As³⁺) but more toxic than elemental arsenic.
  • MSMA : Similar toxicity to DSMA but with higher solubility, leading to increased mobility in aquatic systems .
  • DMA (Cacodylic Acid) : Contains two methyl groups; exhibits moderate toxicity and is metabolized into volatile trimethylarsine in anaerobic environments .
  • Inorganic Arsenate (As⁵⁺): Higher toxicity than DSMA; disrupts cellular phosphate metabolism .

Metabolic Pathways and Speciation

  • DSMA: In biological systems, DSMA can be reduced to methylarsonous acid (MMA³⁺), a more toxic trivalent species, though this process is slower than for inorganic arsenic .
  • DMA: Metabolized by microorganisms into dimethylarsinous acid (DMA³⁺) and trimethylarsine oxide (TMAO), which are excreted in urine or volatilized .
  • Inorganic Arsenate: Rapidly reduced to arsenite (As³⁺) in vivo, leading to higher acute toxicity .

Research Findings and Data Tables

Table 1: Analytical Standards for Arsenic Speciation

Compound Preparation Method (From ) Purity (%)
DSMA Dissolved dithis compound hexahydrate 99%
MMA Derived from DSMA stock solutions 99%
DMA Sodium cacodylate trihydrate in deionized water 98%

Table 2: Environmental Concentrations (Selected Studies)

Location DSMA Concentration Source of Contamination Reference
Langat River, Malaysia Up to 24.71 µg/L Herbicide runoff, tin mining
Agricultural Sediments Variable Fertilizers, historical herbicide use

Q & A

Basic Research Questions

Q. What analytical methods are recommended for quantifying DSMA in environmental matrices, and how do its physicochemical properties influence method selection?

  • Methodology : High-performance liquid chromatography coupled with inductively coupled plasma mass spectrometry (HPLC-ICP-MS) is widely used due to DSMA's high solubility in water (1.15 g/cm³ density) and polar nature . Gas chromatography is less effective unless derivatization is applied. Prior sample preparation should account for its stability in neutral pH and potential degradation under UV light .

Q. How does DSMA's acute toxicity profile compare across species, and what experimental designs are appropriate for assessing its LD50?

  • Methodology : Follow OECD Guideline 423 for acute oral toxicity testing. DSMA exhibits species-specific toxicity: rat oral LD50 = 2200 mg/kg (low toxicity), but inhalation LD50 >20 mg/kg (higher risk) . Use controlled exposure chambers for inhalation studies and account for interspecies metabolic differences (e.g., glutathione-dependent reduction pathways) .

Q. What are the primary environmental fate mechanisms of DSMA, and how can its persistence in aquatic systems be modeled?

  • Methodology : Conduct aerobic/anaerobic biodegradation studies using OECD 307/308 guidelines. DSMA’s half-life in water ranges from 10–60 days, depending on microbial activity and pH. Model partitioning coefficients (log Kow = -2.1) to predict adsorption in sediments .

Q. Which enzymatic pathways are involved in DSMA metabolism, and how can these be studied in vitro?

  • Methodology : Use recombinant Methylarsonate reductase (EC 1.20.4.2) to study glutathione-dependent reduction to methylarsonite . Pair with arsenite methyltransferase (EC 2.1.1.137) assays to track methylation to cacodylic acid. LC-MS/MS is recommended for metabolite quantification .

Advanced Research Questions

Q. How do contradictory reports on DSMA’s ecotoxicity arise, and what experimental variables require standardization?

  • Methodology : Discrepancies stem from test organism sensitivity (e.g., Daphnia magna vs. algae) and exposure duration. For aquatic toxicity, follow ISO 6341 for Daphnia immobilization assays (EC50 = 12–48 hr) and account for arsenic speciation changes under redox gradients . Standardize water hardness and organic carbon content to improve cross-study comparability .

Q. What molecular mechanisms underlie DSMA’s phytotoxicity, and how can transcriptomic approaches elucidate its mode of action?

  • Methodology : Apply RNA-seq to Axonopus compressus or Paspalum conjugatum treated with DSMA (5–20 mg/L). Focus on arsenic-responsive genes (e.g., ACR3 transporters) and oxidative stress markers (e.g., glutathione peroxidase). Validate with qPCR and enzyme activity assays (e.g., catalase) .

Q. How does soil mineralogy influence DSMA’s mobility and bioavailability in semi-arid ecosystems?

  • Methodology : Conduct batch adsorption experiments with iron oxides (e.g., goethite) and clays (e.g., montmorillonite) at varying pH (5–9). Use extended X-ray absorption fine structure (EXAFS) spectroscopy to characterize surface complexes. Field studies in semi-arid regions (e.g.,黄土丘陵区) should monitor leaching rates under simulated rainfall .

Q. Can DSMA degradation products synergize with co-applied herbicides, and what experimental designs mitigate confounding effects?

  • Methodology : Test binary mixtures (e.g., DSMA + dalapon) using Colby’s method for synergism evaluation. Monitor cacodylic acid formation via HPLC-ICP-MS and assess plant membrane integrity (electrolyte leakage assays). Use factorial designs to isolate interaction effects .

Q. What genomic adaptations enable microbial communities to tolerate DSMA in contaminated soils?

  • Methodology : Perform metagenomic sequencing of arsenic-contaminated rhizospheres. Target ars operons (e.g., arsC, arsM) and horizontal gene transfer markers. Couple with stable isotope probing (SIP) using ¹³C-labeled DSMA to trace assimilation pathways .

Methodological Notes

  • Data Contradiction Analysis : Cross-validate toxicity data using multiple endpoints (e.g., enzymatic inhibition, growth metrics) and reference control compounds (e.g., sodium arsenate) .
  • Advanced Instrumentation : Synchrotron-based techniques (XANES/EXAFS) are critical for arsenic speciation in complex matrices .
  • Ethical Compliance : Adhere to OECD/ISO guidelines for animal welfare and environmental risk assessments (R50/53 classification) .

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